(S)-3-Hydroxyisobutyryl-CoA

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions required (like temperature, pressure, catalysts), and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, reactivity, etc .Wissenschaftliche Forschungsanwendungen

Metabolite Studies in HIBCH and ECHS1 Defects

(S)-3-Hydroxyisobutyryl-CoA plays a significant role in the study of inborn errors of metabolism, particularly in HIBCH (3-Hydroxyisobutyryl-CoA hydrolase) deficiency. Research on HIBCH deficiency highlights its association with Leigh-like disease, characterized by hypotonia, developmental delay, and cerebral atrophy. Urine metabolite investigations reveal increases in 3-hydroxyisobutyryl carnitine and other metabolites, indicating methacrylyl-CoA and acryloyl-CoA accumulation. These findings are crucial for diagnosing HIBCH and ECHS1 defects, suggesting a role of propionate metabolism in their pathogenesis (Peters et al., 2015).

Progressive Infantile Neurodegeneration

Mutations in the gene encoding 3-hydroxyisobutyryl-CoA hydrolase can result in progressive infantile neurodegeneration. Studies of patients with these mutations reveal symptoms like hypotonia, poor feeding, motor delay, and neurological regression. Biochemical analysis shows deficient 3-hydroxyisobutyryl-CoA hydrolase activity and protein levels in skin fibroblasts of affected patients (Loupatty et al., 2007).

Enzyme Function and Mechanism

Understanding the enzyme function and mechanism of 3-hydroxyisobutyryl-CoA hydrolase is another key area of research. The enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate, involving an anhydride intermediate in its reaction mechanism. This research provides insights into the diverse functions of enzymes in the crotonase superfamily (Wong & Gerlt, 2003).

Valine Catabolism and Enzyme Specificity

Valine catabolism, involving (S)-3-hydroxyisobutyryl-CoA, is an important area of study. Research into the purification and characterization of 3-hydroxyisobutyryl-CoA hydrolase from rat liver reveals its specificity for certain CoA esters. These studies suggest the physiological importance of rapid destruction of (S)-3-hydroxyisobutyryl-CoA in valine catabolism and the need to protect cells against toxic effects of methacrylyl-CoA (Shimomura et al., 1994).

Bioengineering and Bioproduction

Bioengineering applications of (S)-3-Hydroxyisobutyryl-CoA include its use in the production of bio-based chemicals and polymers. For instance, engineered yeast strains have been developed for the production of (S)-3-hydroxybutyrate, a precursor for biodegradable polymers, utilizing (S)-3-Hydroxyisobutyryl-CoA pathways (Yun et al., 2015).

Structural and Biochemical Analysis

Structural and biochemical analysis of enzymes related to (S)-3-Hydroxyisobutyryl-CoA, such as B12-dependent 2-hydroxyisobutyryl-CoA mutase, provides insights into the stereospecificity and substrate binding mechanisms. These studies are crucial for understanding the biochemical pathways involving (S)-3-Hydroxyisobutyryl-CoA and its related enzymes (Kurteva-Yaneva et al., 2015).

Therapeutic Approaches

Research into therapeutic approaches for disorders related to (S)-3-Hydroxyisobutyryl-CoA, such as HIBCH deficiency, explores potential dietary and symptomatic treatments. A low-valine diet has shown promise in improving symptoms and brain lesions in patients with HIBCH deficiency, demonstrating the potential for dietary interventions in treating such metabolic disorders (Xu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

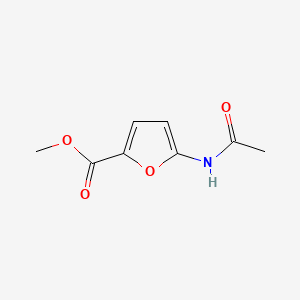

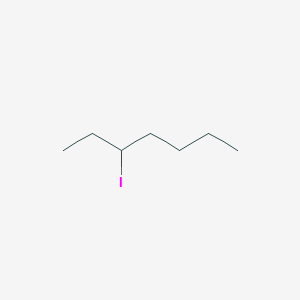

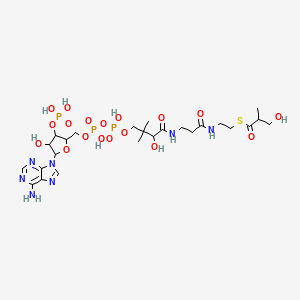

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-3-hydroxy-2-methylpropanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEOGFZEFHPUAM-UQCJFRAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7O18P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234765 | |

| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Hydroxyisobutyryl-CoA | |

CAS RN |

319440-43-2 | |

| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319440-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)